Naphtho[2,3-a]pyrene
Overview
Description
Naphtho[2,3-a]pyrene (NP) is a polycyclic aromatic hydrocarbon with intriguing properties that make it a subject of interest in various fields of research. It has been studied for its ability to form chiral domains on surfaces, which is significant for applications in molecular recognition and enantioselective processes . Additionally, NP has been identified as a multifunctional organic semiconductor with potential uses in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs) .
Synthesis Analysis
The synthesis of NP-related compounds has been explored in several studies. For instance, gold(I)-catalyzed tandem cyclization has been used to create functionalized naphtho[2,3-c]pyrans, demonstrating an efficient method for constructing polycyclic compounds . Moreover, the synthesis of naphtho[2,1-b]pyran-2-carboxamides has been achieved through a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide .
Molecular Structure Analysis
The molecular structure of NP has been investigated through high-resolution scanning tunneling microscopy (STM), revealing the formation of chiral domains consisting of one 2D enantiomer on Au(111) surfaces . Additionally, the adsorption of NP on Au(111) has been studied, showing the formation of a Schottky junction with a large interface dipole and the presence of chiral domains due to the spontaneous phase separation of 2-D enantiomers .
Chemical Reactions Analysis
NP's chemical reactivity has been explored in the context of its use as an organic semiconductor. It has been shown to function effectively as a donor material in OSCs, an emitting material in OLEDs, and a charge transport channel in OTFTs . The electronic structure of NP at the interface with gold has been characterized, providing insights into its interfacial electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of NP have been characterized in various studies. For example, the binding energy of adsorbed NP on Au(111) has been determined using temperature-programmed desorption . In the context of organic electronics, NP-based devices have demonstrated good power conversion efficiency in OSCs, efficient emission in OLEDs, and high field-effect mobility in OTFTs .
Scientific Research Applications
Optoelectronic Devices : Naphtho[2,3-a]pyrene-based organic thin films have been found to restructure the pristine Au(111) surface, which could potentially improve the performance of optoelectronic devices (Iski et al., 2012). Additionally, it has been demonstrated to form chiral domains on the Au(111) surface, useful for binding specific enantiomers of a 3D chiral molecule (France & Parkinson, 2003).
Organic Solar Cells and OLEDs : Naphtho[2,3-a]pyrene has been efficiently used as a donor material in organic solar cells, a blue and green emitting material in organic light-emitting diodes (OLEDs), and a charge transport channel in organic thin-film transistors (Kwon et al., 2010). Its interaction strength with Au(111) and the resultant effects on device performance have been assessed using scanning tunnelling microscopy (Iski et al., 2011).
Fluorescence Chemical Sensors : Derivatives of Naphtho[2,3-a]pyrene grafted on mesoporous silica supports have been explored as potential recognition elements for fluorescence chemical sensors (Kledzik et al., 2007). Moreover, its high selectivity as a FRET-based chemosensor for Cu2+ opens potential applications in FRET-based chemosensors (Kim et al., 2008).
Photochromic Properties : Naphthopyrans, a related class of compounds, have been utilized in plastic ophthalmic lens applications due to their photochromic properties influencing color, optical density, and fade rate (Gemert et al., 1997). Additionally, the one-pot synthesis of photochromic pyrans, including [3H]naphtho[2,1-b]pyrans, has been shown to be a useful method for synthesizing various pyrans (Zhao & Carreira, 2003).
Environmental and Analytical Chemistry : Naphtho[2,3-a]pyrene is a C24H14 polycyclic aromatic hydrocarbon produced during the pyrolysis of complex solid fuels like coal, wood, and biomass. Its production and characteristics can be studied for environmental implications and analytical methods (Thomas & Wornat, 2008). It can also be measured accurately on RP-C18 columns in analytical chemistry applications (Gritti & Guiochon, 2007).
Safety And Hazards
properties
IUPAC Name |
hexacyclo[14.6.2.02,11.04,9.013,23.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-5-18-14-22-20(12-17(18)4-1)13-19-9-8-15-6-3-7-16-10-11-21(22)24(19)23(15)16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSJLZJXXUBRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C=CC6=C5C(=CC=C6)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173262 | |
Record name | Naphtho(2,1,8-qra)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[2,3-a]pyrene | |
CAS RN |
196-42-9 | |
Record name | Naphtho[2,3-a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(2,3-a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000196429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(2,1,8-qra)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtho[2,3-a]pyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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